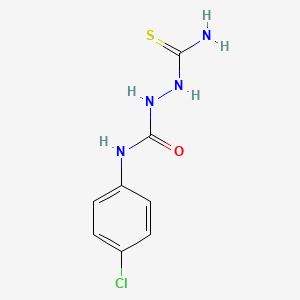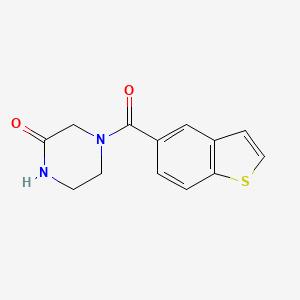![molecular formula C21H24N2O2 B4883826 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPB or Compound 21, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is a member of the renin-angiotensin system (RAS). EPB has shown promise in various areas of research, including cardiovascular disease, cancer, and neurological disorders.
作用机制
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively activates the AT2R, which is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. The activation of the AT2R by 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide leads to the activation of various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and fibrosis, and the improvement of cardiovascular function. 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including the reduction of oxidative stress and inflammation.
实验室实验的优点和局限性
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high selectivity for the AT2R, its ability to activate various intracellular signaling pathways, and its beneficial effects on various physiological processes. However, 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also has limitations, including its relatively low potency compared to other AT2R agonists and its potential off-target effects on other receptors.
未来方向
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has shown promise in various areas of research, and there are several future directions that could be explored. These include the development of more potent and selective AT2R agonists, the investigation of the therapeutic potential of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in different disease models, and the identification of novel intracellular targets of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. Additionally, the potential off-target effects of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide on other receptors should be further investigated to fully understand its biological effects.
合成方法
The synthesis of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-piperidinylcarbonyl)aniline with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with ethylamine. The final product is obtained through crystallization and purification. The synthesis of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been optimized and improved over the years, resulting in higher yields and purity.
科学研究应用
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various cell types. 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and stroke. Additionally, 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have beneficial effects on cardiovascular function, including blood pressure regulation and cardiac hypertrophy.
属性
IUPAC Name |
4-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-6-8-17(9-7-16)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKNZVCVNPWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)


![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)